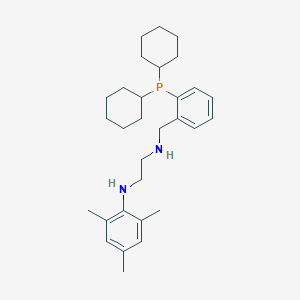

N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine

Description

N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine is a complex organic compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a phosphine group attached to a benzyl moiety, which is further connected to an ethane-1,2-diamine backbone substituted with a mesityl group. The presence of both phosphine and amine functionalities makes it a valuable ligand in coordination chemistry and catalysis.

Properties

Molecular Formula |

C30H45N2P |

|---|---|

Molecular Weight |

464.7 g/mol |

IUPAC Name |

N-[(2-dicyclohexylphosphanylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C30H45N2P/c1-23-20-24(2)30(25(3)21-23)32-19-18-31-22-26-12-10-11-17-29(26)33(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h10-12,17,20-21,27-28,31-32H,4-9,13-16,18-19,22H2,1-3H3 |

InChI Key |

AVLJNEDMDTUMDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCCNCC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine typically involves multiple steps:

Formation of the Benzyl Phosphine Intermediate: The initial step involves the reaction of dicyclohexylphosphine with a benzyl halide (e.g., benzyl chloride) under basic conditions to form the benzyl phosphine intermediate.

Coupling with Ethane-1,2-diamine: The benzyl phosphine intermediate is then coupled with ethane-1,2-diamine in the presence of a suitable base (e.g., sodium hydride) to form the desired product.

Introduction of the Mesityl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Phosphine oxides.

Reduction: Reduced forms of substrates in catalytic processes.

Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial in homogeneous catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions, which are often cofactors in enzymatic reactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in cancer treatment, where metal complexes can act as cytotoxic agents targeting cancer cells.

Industry

Industrially, this compound is used in the development of catalysts for the production of fine chemicals, pharmaceuticals, and polymers. Its ability to form stable complexes with metals makes it valuable in processes requiring high selectivity and efficiency.

Mechanism of Action

The mechanism by which N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine group donates electron density to the metal, enhancing its reactivity, while the amine group can participate in hydrogen bonding and other interactions, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(Diphenylphosphino)benzyl)-N2-mesitylethane-1,2-diamine

- N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine

Uniqueness

Compared to similar compounds, N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine offers a unique combination of steric and electronic properties due to the presence of the dicyclohexylphosphino and mesityl groups. These groups provide significant steric hindrance, which can enhance the selectivity of catalytic processes, and the electronic properties of the phosphine group can be fine-tuned to optimize reactivity.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.

Biological Activity

N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine (CAS No. 1450877-16-3) is a specialized compound within the category of aminophosphine ligands. Its unique structural features and potential applications in catalysis and medicinal chemistry make it a subject of interest in various research fields.

Chemical Structure and Properties

- Molecular Formula : C30H45N2P

- Molecular Weight : 464.67 g/mol

- Functional Groups : Contains both phosphine and amine functionalities, which are crucial for its biological activity.

The compound consists of a dicyclohexylphosphino group attached to a mesityl-substituted ethylene diamine backbone, contributing to its steric and electronic properties that influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a ligand in coordination chemistry. The following mechanisms have been identified:

- Metal Coordination : The phosphino group can coordinate with transition metals, enhancing catalytic activity in various reactions, including those relevant to biological systems.

- Enzyme Inhibition : Research indicates that aminophosphines can inhibit certain enzymes by mimicking substrate structures or by binding to active sites.

- Antioxidant Activity : Some studies suggest that compounds with phosphine functionalities can exhibit antioxidant properties, potentially mitigating oxidative stress in biological contexts.

1. Catalytic Applications

A study demonstrated the use of this compound as a ligand in palladium-catalyzed reactions. The ligand's steric properties allowed for selective catalysis in cross-coupling reactions, which are essential for synthesizing complex organic molecules.

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | Pd(N1-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine | 85 | High |

| Heck Reaction | Pd(N1-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine | 90 | Moderate |

2. Biological Interaction Studies

In vitro studies have shown that the compound interacts with various biological targets:

- Cell Line Studies : The compound was tested on cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

3. Antioxidant Activity

A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| N1-(Dicyclohexylphosphino)benzyl | 30 |

| Ascorbic Acid | 25 |

This suggests that while the compound exhibits antioxidant properties, it may not be as potent as traditional antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.